

# Validating the Long-Term Safety and Efficacy of Cagrilintide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



Cagrilintide, a long-acting amylin analogue, is emerging as a significant contender in the landscape of weight management therapeutics. Administered as a once-weekly subcutaneous injection, it mimics the physiological effects of the natural hormone amylin, which is involved in glucose regulation, satiety signaling, and the modulation of gastric emptying.[1] This guide provides a comprehensive analysis of Cagrilintide's long-term safety and efficacy, drawing on data from pivotal clinical trials. It offers a direct comparison with alternative treatments and details the experimental protocols underpinning the key findings, aimed at researchers, scientists, and drug development professionals.

## **Mechanism of Action**

Cagrilintide exerts its effects by acting as a dual agonist for the amylin and calcitonin receptors.[2][3] Its mechanism centers on the amylin receptor complex, a heterodimer of the calcitonin receptor (CTR) and receptor activity-modifying proteins (RAMPs), which are located in key brain regions and peripheral tissues that regulate appetite and energy balance.[4] Upon binding, Cagrilintide activates intracellular G-protein signaling pathways, which in turn regulate cyclic adenosine monophosphate (cAMP) levels.[4] The subsequent activation of protein kinase A (PKA) modulates neuronal pathways associated with satiety, leading to reduced food intake.





Click to download full resolution via product page

Caption: Cagrilintide's intracellular signaling pathway.



## **Clinical Efficacy**

The clinical development program for **Cagrilintide**, particularly the REDEFINE trials, has provided robust data on its efficacy, both as a monotherapy and in combination with the GLP-1 receptor agonist semaglutide (a combination known as CagriSema).

## **Cagrilintide Monotherapy**

A sub-analysis of the Phase 3 REDEFINE 1 trial evaluated once-weekly **Cagrilintide** 2.4 mg as a monotherapy in adults with overweight or obesity but without diabetes.[5] The results demonstrated significant weight loss compared to placebo over a 68-week period.

| Treatment Arm                                                                                   | Mean Body Weight<br>Reduction (%) | Participants Achieving ≥15%<br>Weight Loss (%) |
|-------------------------------------------------------------------------------------------------|-----------------------------------|------------------------------------------------|
| Cagrilintide 2.4 mg                                                                             | 11.8%                             | 31.6%                                          |
| Placebo                                                                                         | 2.3%                              | 4.7%                                           |
| Data from the REDEFINE 1 sub-analysis at 68 weeks for participants who adhered to treatment.[5] |                                   |                                                |

Comparatively, Wegovy (semaglutide 2.4 mg), a leading GLP-1 therapy, showed a 14.9% weight loss in the STEP 1 trial over the same duration.[6] While **Cagrilintide** monotherapy showed slightly less weight loss than semaglutide, it was still substantial and demonstrated a favorable tolerability profile.[6]

## **Combination Therapy (CagriSema)**

The combination of **Cagrilintide** with semaglutide has shown synergistic effects, leading to weight loss that surpasses what is achieved with either monotherapy.

In Adults without Diabetes (REDEFINE 1): The 68-week REDEFINE 1 trial demonstrated that CagriSema led to substantial and clinically meaningful weight loss.[7][8]



| Treatment Arm                | Mean Body<br>Weight<br>Reduction (%) | Participants Achieving ≥20% Weight Loss (%) | Participants Achieving ≥25% Weight Loss (%) | Participants Achieving ≥30% Weight Loss (%) |
|------------------------------|--------------------------------------|---------------------------------------------|---------------------------------------------|---------------------------------------------|
| CagriSema (2.4<br>mg/2.4 mg) | 20.4%                                | 53.6%                                       | 34.7%                                       | 19.3%                                       |
| Semaglutide 2.4 mg           | -                                    | -                                           | 14.8%                                       | -                                           |
| Cagrilintide 2.4 mg          | -                                    | -                                           | 6.5%                                        | -                                           |
| Placebo                      | 3.0%                                 | -                                           | -                                           | -                                           |
| Data from the REDEFINE 1     |                                      |                                             |                                             |                                             |
| trial at 68 weeks.<br>[7][9] |                                      |                                             |                                             |                                             |

In Adults with Type 2 Diabetes (REDEFINE 2 and Phase 2 Trial): The combination has also proven effective for individuals with type 2 diabetes, a population that often finds weight loss more challenging.



| Trial                                                             | Treatment Arm                | Duration | Mean Body<br>Weight<br>Reduction (%) | Mean HbA1c<br>Reduction<br>(percentage<br>points) |
|-------------------------------------------------------------------|------------------------------|----------|--------------------------------------|---------------------------------------------------|
| REDEFINE 2<br>(Phase 3)                                           | CagriSema (2.4<br>mg/2.4 mg) | 68 weeks | 13.7%                                | -                                                 |
| REDEFINE 2<br>(Phase 3)                                           | Placebo                      | 68 weeks | 3.4%                                 | -                                                 |
| Phase 2 Trial                                                     | CagriSema (2.4<br>mg/2.4 mg) | 32 weeks | 15.6%                                | 2.2                                               |
| Phase 2 Trial                                                     | Semaglutide 2.4              | 32 weeks | 5.1%                                 | 1.8                                               |
| Phase 2 Trial                                                     | Cagrilintide 2.4             | 32 weeks | 8.1%                                 | 0.9                                               |
| Data from the<br>REDEFINE 2<br>and a Phase 2<br>trial.[9][10][11] |                              |          |                                      |                                                   |

In the REDEFINE 2 trial, 73.5% of participants on CagriSema achieved an HbA1c of ≤6.5%, compared to just 15.9% on placebo. Furthermore, among prediabetic participants in another trial, 87.7% reverted to normoglycemia with the combination therapy, compared with 32.2% on placebo.

# **Long-Term Safety and Tolerability**

Across clinical trials, **Cagrilintide**, both alone and in combination with semaglutide, has demonstrated an acceptable safety profile.[13][14]



| Adverse Event<br>Category                                                                                                                             | CagriSema (%)<br>(REDEFINE 1) | Placebo (%)<br>(REDEFINE 1) | Notes                                                                                                                          |
|-------------------------------------------------------------------------------------------------------------------------------------------------------|-------------------------------|-----------------------------|--------------------------------------------------------------------------------------------------------------------------------|
| Any Gastrointestinal<br>(GI) Event                                                                                                                    | 79.6%                         | 39.9%                       | Most common, typically mild-to- moderate and transient, occurring during dose escalation.[8][9]                                |
| Nausea                                                                                                                                                | -                             | -                           | A common GI<br>symptom.[5]                                                                                                     |
| Vomiting                                                                                                                                              | -                             | -                           | Incidence was significantly lower with Cagrilintide monotherapy compared to semaglutide/liraglutide in one meta-analysis. [15] |
| Diarrhea                                                                                                                                              | -                             | -                           | A common GI<br>symptom.[5]                                                                                                     |
| Constipation                                                                                                                                          | -                             | -                           | A common GI<br>symptom.[5]                                                                                                     |
| Treatment Discontinuation due to Nausea (Monotherapy)                                                                                                 | 1.0%                          | 0.1%                        | Data from REDEFINE  1 sub-analysis of  Cagrilintide  monotherapy.[5][6]                                                        |
| Data primarily from<br>the REDEFINE 1 trial.<br>Specific percentages<br>for each GI event<br>were not consistently<br>reported across all<br>sources. |                               |                             |                                                                                                                                |



The safety profile of CagriSema is consistent with that of incretin-based therapies.[9] Importantly, no level 2 or 3 hypoglycemia (clinically significant or severe) was reported in a Phase 2 trial involving patients with type 2 diabetes.[12] It is crucial to note that **Cagrilintide** and CagriSema are still investigational and not yet approved by the FDA.[9]

## **Experimental Protocols**

The REDEFINE clinical trial program forms the cornerstone of the evidence for **Cagrilintide**'s efficacy and safety.

#### REDEFINE 1 Trial Methodology:

- Design: A multicenter, double-blind, placebo-controlled, active-controlled Phase 3a trial.
- Participants: Adults without diabetes with a Body Mass Index (BMI) of ≥30 or ≥27 with at least one obesity-related complication.[8]
- Intervention: Participants were randomized to receive once-weekly subcutaneous injections
  of CagriSema (2.4 mg cagrilintide and 2.4 mg semaglutide), semaglutide 2.4 mg alone,
  cagrilintide 2.4 mg alone, or placebo. All groups also received lifestyle interventions.[8]
- Duration: 68 weeks.[8]
- Primary Endpoints: The percentage change in body weight and the achievement of a weight reduction of ≥5% from baseline to week 68.[7][8]
- Secondary Endpoints: Included achieving body-weight reductions of ≥20%, ≥25%, and
   ≥30%, as well as changes in cardiometabolic parameters like blood pressure and lipids.[7][8]





Click to download full resolution via product page

Caption: Simplified workflow of the REDEFINE 1 clinical trial.

# **Comparative Efficacy and Conclusion**

The available data clearly positions **Cagrilintide**, particularly in combination with semaglutide, as a highly effective anti-obesity therapy.





Click to download full resolution via product page

**Caption:** Logical comparison of weight loss efficacy.

In summary, **Cagrilintide** demonstrates substantial, clinically meaningful weight loss with an acceptable safety profile. As a monotherapy, it is a potent option, and when combined with semaglutide, it achieves some of the highest levels of weight reduction seen with pharmacological interventions to date.[16] The dual-hormone approach of CagriSema targets complementary pathways of appetite regulation, resulting in superior efficacy. While the safety profile is dominated by manageable gastrointestinal side effects, ongoing long-term extension studies and the forthcoming Phase 3 RENEW clinical program will be critical in fully delineating its long-term safety and durability of effect.[6] For researchers and developers, **Cagrilintide** represents a significant advancement in the multi-pathway targeting of obesity and its related metabolic disorders.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. tydes.is [tydes.is]
- 2. researchgate.net [researchgate.net]
- 3. Structural and mechanistic insights into dual activation of cagrilintide in amylin and calcitonin receptors PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. emedicodiary.com [emedicodiary.com]
- 5. vohnetwork.com [vohnetwork.com]
- 6. lifescivoice.com [lifescivoice.com]
- 7. news-medical.net [news-medical.net]
- 8. Cagrilintide and Semaglutide Combo Highly Effective for Weight Loss | Docwire News [docwirenews.com]
- 9. Cagrilintide Semaglutide: Phase 3 Results and Safety Overview | BodySpec [bodyspec.com]
- 10. Cagrilintide Combined with Semaglutide: A New Approach for Treatment of Obesity and Type 2 Diabetes | ClinicSearch [clinicsearchonline.org]
- 11. Cagrilintide Combined with Semaglutide: a new Approach for Treatment of Obesity and type 2 Diabetes | Auctores [auctoresonline.org]
- 12. Original Article [sciencehub.novonordisk.com]
- 13. Safety, tolerability, pharmacokinetics, and pharmacodynamics of concomitant administration of multiple doses of cagrilintide with semaglutide 2·4 mg for weight management: a randomised, controlled, phase 1b trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Efficacy and Safety of Co-Administered Once-weekly Cagrilintide 2.4 mg with Once-Weekly Semaglutide 2.4 mg in Type 2 Diabetes: a Multicentre, Randomised, Double-Blind, Active-Controlled, Phase 2 Trial - Publications - Cardiometabolic Forum [cardiometabolicforum.com]
- 15. Efficacy and Safety of Cagrilintide Alone and in Combination with Semaglutide (Cagrisema) as Anti-Obesity Medications: A Systematic Review and Meta-Analysis - PMC



[pmc.ncbi.nlm.nih.gov]

- 16. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- To cite this document: BenchChem. [Validating the Long-Term Safety and Efficacy of Cagrilintide: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15603662#validating-the-long-term-safety-and-efficacy-of-cagrilintide]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com